5,6-Dimethylmorpholine-3-carboxylic acid hydrochloride
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Overview
Description
5,6-Dimethylmorpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at positions 5 and 6 on the morpholine ring, as well as a carboxylic acid group at position 3. This compound is typically used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylmorpholine-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of 5,6-dimethylmorpholine with chloroacetic acid under acidic conditions to introduce the carboxylic acid group. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion. The resulting product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylmorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Sodium hydroxide (NaOH), alkoxides, amines, typically in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
5,6-Dimethylmorpholine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 5,6-Dimethylmorpholine-3-carboxylic acid hydrochloride depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor or activator, interacting with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the morpholine ring can engage in hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
5,6-Dimethylmorpholine-3-carboxylic acid hydrochloride can be compared with other morpholine derivatives, such as:
Morpholine-4-carboxylic acid: Lacks the methyl groups at positions 5 and 6, resulting in different chemical reactivity and biological activity.
2,6-Dimethylmorpholine: Lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.
4-Methylmorpholine-3-carboxylic acid: Has a single methyl group, leading to distinct steric and electronic properties.
The presence of two methyl groups and a carboxylic acid group in this compound makes it unique, providing specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
5,6-dimethylmorpholine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-4-5(2)11-3-6(8-4)7(9)10;/h4-6,8H,3H2,1-2H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICUBGWGONJGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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